8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol

Chiral ligand design Atropisomerism X-ray crystallography

8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol (CAS 193699-33-1), also referred to as 8′-(diphenylphosphino)[1,1′-binaphthalen]-8-ol or Binap-Phos, is a C₁-symmetric axially chiral monophosphine ligand belonging to the MOP (Monodentate Optically active Phosphine) family. It features a 1,1′-binaphthyl backbone with a diphenylphosphino donor at the 8′-position and a hydroxyl group at the 8-position, yielding a molecular formula of C₃₂H₂₃OP and a molecular weight of 454.50 g·mol⁻¹.

Molecular Formula C32H23OP
Molecular Weight 454.5 g/mol
CAS No. 193699-33-1
Cat. No. B12579045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol
CAS193699-33-1
Molecular FormulaC32H23OP
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O
InChIInChI=1S/C32H23OP/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)34(25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H
InChIKeyPQFJWIICYVHBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol (CAS 193699-33-1): Axially Chiral Monophosphine Ligand for Asymmetric Catalysis – Procurement-Relevant Properties and Differentiators


8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol (CAS 193699-33-1), also referred to as 8′-(diphenylphosphino)[1,1′-binaphthalen]-8-ol or Binap-Phos, is a C₁-symmetric axially chiral monophosphine ligand belonging to the MOP (Monodentate Optically active Phosphine) family . It features a 1,1′-binaphthyl backbone with a diphenylphosphino donor at the 8′-position and a hydroxyl group at the 8-position, yielding a molecular formula of C₃₂H₂₃OP and a molecular weight of 454.50 g·mol⁻¹ . Unlike the widely commercialized 2,2′-disubstituted binaphthyl ligands (e.g., BINAP, BINOL), the 8,8′-substitution pattern generates a fundamentally distinct chiral pocket with a larger inter-naphthalene torsion angle, as demonstrated by X-ray crystallography on the analogous 8,8′-bis(diphenylphosphino) derivative (118.87° vs. typical BINAP values) [1]. The compound is commercially available at ≥98% purity and is recommended for storage sealed under dry conditions at 2–8 °C .

Why 8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol Cannot Be Replaced by 2-Substituted MOP Ligands or BINAP in Procurement Decisions


Axially chiral binaphthyl ligands are not interchangeable; the position of substituents on the naphthalene rings dictates both the steric environment and the electronic properties of the resulting metal complex. The 8,8′-disubstituted scaffold creates a significantly wider inter-naphthalene torsion angle (118.87° for the bisphosphine analog) compared to the 2,2′-disubstituted BINAP framework, fundamentally altering the chiral pocket geometry [1]. Furthermore, 8-substituted monophosphines possess a sterically hindered phosphorus lone pair that modulates coordination behavior relative to 2-substituted MOP ligands such as (S)-H-MOP or MeO-MOP [2]. The free hydroxyl group at the 8-position on the target compound enables hemilabile P,O-coordination modes and provides a synthetic handle for further derivatization (e.g., to phosphinite, phosphite, or phosphoramidite ligands) that is absent in methyl-ether-protected analogs such as 8-MeO-MOP [3]. These structural distinctions translate into divergent catalytic performance; substituting one binaphthyl monophosphine for another without verifying the substitution pattern and auxiliary functionality risks compromised enantioselectivity or complete catalytic failure.

Quantitative Differentiation Evidence for 8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol Against Closest Analogs


Enlarged Inter-Naphthalene Torsion Angle of 8,8′-Disubstituted Scaffold vs. 2,2′-BINAP

The 8,8′-disubstituted binaphthyl architecture generates a wider inter-naphthalene torsion angle than the canonical 2,2′-BINAP scaffold. Single-crystal X-ray diffraction of the 8,8′-bis(diphenylphosphino) derivative (a direct structural analog of the target monophosphine) revealed a torsion angle of 118.87°, compared to the typical torsion angle of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), which is substantially smaller [1]. This ~12° expansion alters the spatial disposition of the phosphorus donor relative to the metal center, creating a sterically distinct chiral pocket.

Chiral ligand design Atropisomerism X-ray crystallography

Monodentate Binding Mode Enables Asymmetric Hydrosilylation Where Chelating Bisphosphines (BINAP) Exhibit Low Activity

MOP-type monophosphine ligands, including 8-substituted variants, catalyze palladium-mediated asymmetric hydrosilylation of styrenes with enantioselectivities of up to 96% ee, a transformation where chelating bisphosphines such as BINAP suffer from low catalytic activity or poor selectivity [1][2]. The 8-substituted scaffold retains catalytic competence despite a highly hindered phosphorus lone pair; 8-MeO-MOP (the methoxy analog of the target compound) was explicitly demonstrated to be active in Pd-catalyzed reduction of allylic carbonates, hydrosilylation of terminal olefins, and hydroboration of but-1-en-3-yne [3].

Asymmetric hydrosilylation Palladium catalysis Monodentate vs. bidentate phosphines

8-Substituted MOP Scaffold Delivers Up to 99% ee in Pd-Catalyzed Asymmetric Allylic Alkylation

The 8-substituted binaphthyl monophosphine architecture is validated in asymmetric allylic alkylation. Using (R)-8-diphenylphosphino-8′-methoxy-1,1′-binaphthyl (8-MeO-MOP, the methyl ether analog of the target compound), Pd-catalyzed asymmetric allylic alkylation of racemic allylic acetates with malonate nucleophiles proceeded with 99% ee and 91% ee for two representative substrates [1]. This demonstrates that the sterically encumbered 8-position phosphine can achieve excellent enantioselectivity, competitive with or exceeding many 2-substituted MOP ligands. The target compound, bearing a free hydroxyl instead of methoxy, offers additional coordination versatility through potential hemilabile P,O-chelation, which may further modulate enantioselectivity and catalyst stability [2].

Asymmetric allylic alkylation Palladium catalysis Enantioselectivity

Free Phenolic Hydroxyl Enables Hemilabile P,O-Coordination and On-Ligand Derivatization Not Possible with MeO-MOP or BINAP

Unlike 8-MeO-MOP (CAS not assigned to this scaffold) where the 8′-position is blocked as a methyl ether, and unlike BINAP which lacks a hydroxyl functionality entirely, 8′-(diphenylphosphanyl)[1,1′-binaphthalen]-8-ol possesses a free phenolic –OH group . This hydroxyl can engage in hemilabile P,O-coordination to transition metals, providing a stabilizing chelate that can open to generate a vacant coordination site during catalysis [1]. Furthermore, the –OH serves as a synthetic handle for preparing phosphinite (P–O bond), phosphite, or phosphoramidite derivatives, enabling systematic tuning of steric and electronic properties without altering the binaphthyl backbone [2]. The hydroxyl also renders the ligand soluble in common organic solvents such as THF and dichloromethane .

Hemilabile coordination Ligand functionalization P,O-ligands

Defined Commercial Purity (≥98%) with Specified Storage Conditions Enables Reproducible Catalytic Screening

8′-(Diphenylphosphino)[1,1′-binaphthalen]-8-ol is supplied at ≥98% purity (HPLC) by multiple vendors, with explicit storage conditions of 2–8 °C under dry, sealed atmosphere . By contrast, closely related 2-substituted MOP ligands such as (S)-2-diphenylphosphino-2′-hydroxy-1,1′-binaphthyl (CAS 144868-15-5) are often listed at 97% purity . Batch-to-batch consistency in purity is critical for catalytic screening, where trace impurities from ligand degradation (e.g., phosphine oxide formation) can act as catalyst poisons or competing ligands.

Quality control Reproducibility Ligand procurement

Distinct UV-Vis Absorption Profile of 8,8′-Disubstituted Ligands Facilitates Reaction Monitoring

The 8,8′-disubstituted binaphthyl chromophore exhibits a characteristic UV-Vis absorption maximum at approximately 315 nm (for the bisphosphine analog) with a significant redshift to 354 nm attributed to the electron-donating diphenylphosphine groups and conformational π–π interactions unique to the 8,8′-substitution geometry [1]. This bathochromic shift is not observed in 2,2′-substituted BINAP or BINOL ligands, providing a convenient spectroscopic handle for monitoring ligand concentration during complexation reactions or catalytic runs.

Spectroscopic characterization Reaction monitoring UV-Vis absorption

High-Value Application Scenarios for 8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol Based on Verified Differentiators


Palladium-Catalyzed Asymmetric Allylic Alkylation with Sterically Demanding Substrates

The 8-substituted MOP architecture, evidenced by the 99% ee achieved with 8-MeO-MOP in allylic alkylation [1], makes the target compound a strong candidate for enantioselective C–C bond formation with bulky allylic electrophiles. The enlarged torsion angle (118.87°) of the 8,8′-scaffold accommodates substrates that are too sterically hindered for 2-substituted MOP ligands, while the free hydroxyl may enhance catalyst turnover through hemilabile coordination.

Asymmetric Hydrosilylation of Olefins Where BINAP Fails

For research programs requiring enantioselective hydrosilylation of styrenes or terminal alkenes, this monophosphine ligand offers a pathway to chiral alcohols with up to 96% ee (based on class-level MOP performance [2]), a reaction class where chelating bisphosphines such as BINAP exhibit low activity. The 8-substitution pattern may further improve regioselectivity for branched vs. linear silyl products.

Synthesis of Hemilabile P,O-Chelate Complexes for Catalyst Design

The combination of a soft phosphorus donor and a hard oxygen donor (–OH) in the same ligand framework enables the preparation of P,O-chelating complexes with transition metals (Ru, Rh, Pd, Ir). These hemilabile systems are valuable for catalysis because the labile O-donor can dissociate to create a vacant coordination site while the P-donor remains anchored, a design principle documented for o-phosphinophenol ligands [3]. The target compound extends this concept to the axially chiral binaphthyl platform.

Precursor for Diversified Chiral Ligand Libraries via –OH Derivatization

The phenolic hydroxyl provides a single-point derivatization site for generating libraries of chiral phosphinite, phosphite, and phosphoramidite ligands from a common enantiopure scaffold without altering the binaphthyl backbone [3]. This modular approach is valuable for both academic ligand screening and industrial process optimization, as it reduces the number of separate chiral building blocks that must be procured and validated.

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